molecular formula C19H17Cl2N3O4 B14588386 3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one CAS No. 61200-74-6

3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one

Cat. No.: B14588386
CAS No.: 61200-74-6
M. Wt: 422.3 g/mol
InChI Key: PIADEXLXTHQJEG-UHFFFAOYSA-N
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Description

3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one is a complex organic compound that features a unique azetidinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as chloro, nitro, and morpholine, contributes to its diverse reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of a chlorinated phenyl derivative with a nitro-substituted morpholine compound. This intermediate is then subjected to cyclization to form the azetidinone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro groups can lead to a variety of functionalized azetidinone compounds .

Scientific Research Applications

3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the morpholine ring and nitro group can enhance its binding affinity and specificity. The molecular pathways involved often depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one is unique due to its azetidinone core, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

61200-74-6

Molecular Formula

C19H17Cl2N3O4

Molecular Weight

422.3 g/mol

IUPAC Name

3,3-dichloro-4-(2-morpholin-4-yl-5-nitrophenyl)-1-phenylazetidin-2-one

InChI

InChI=1S/C19H17Cl2N3O4/c20-19(21)17(23(18(19)25)13-4-2-1-3-5-13)15-12-14(24(26)27)6-7-16(15)22-8-10-28-11-9-22/h1-7,12,17H,8-11H2

InChI Key

PIADEXLXTHQJEG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3C(C(=O)N3C4=CC=CC=C4)(Cl)Cl

Origin of Product

United States

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